[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine
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Overview
Description
[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a piperazine ring substituted with an ethyl group and a pyrimidine ring substituted with a methyl group and a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Substitution with Ethyl Group: The piperazine ring is then substituted with an ethyl group using ethylating agents under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Methyl Group and Hydrazine Moiety: The pyrimidine ring is then substituted with a methyl group and a hydrazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, electrophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its hydrazine moiety also provides additional sites for chemical modification and potential biological interactions.
Properties
Molecular Formula |
C11H20N6 |
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Molecular Weight |
236.32 g/mol |
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H20N6/c1-3-16-4-6-17(7-5-16)10-8-9(2)13-11(14-10)15-12/h8H,3-7,12H2,1-2H3,(H,13,14,15) |
InChI Key |
WJMDHTVWYBKNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)C)NN |
Origin of Product |
United States |
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